molecular formula C20H21N5O2S B2728591 6-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine-1-carbonyl)-1,3-benzothiazole CAS No. 1904085-75-1

6-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine-1-carbonyl)-1,3-benzothiazole

Cat. No.: B2728591
CAS No.: 1904085-75-1
M. Wt: 395.48
InChI Key: WUWBFENHGZFZGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine-1-carbonyl)-1,3-benzothiazole (CAS 1904085-75-1) is a synthetically designed organic compound with a molecular formula of C20H21N5O2S and a molecular weight of 395.48 g/mol . This complex molecule features a 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine core, a privileged scaffold in medicinal chemistry known for its potential in protein kinase inhibition . The structure is further characterized by a piperazine linker and a 1,3-benzothiazole terminal group, which together create a multifunctional architecture suitable for probing biological interactions and developing structure-activity relationships (SAR) in drug discovery campaigns . The primary research application of this compound is as a key chemical intermediate or a lead compound in the discovery and optimization of novel therapeutic agents. Its structural features are characteristic of molecules investigated as protein kinase inhibitors (PKIs) . Protein kinases are critical enzymes in cellular signaling pathways, and their dysregulation is a hallmark of various diseases, including cancer, making them prominent drug targets . The rigid, planar benzothiazole moiety can facilitate interactions with enzyme active sites through π-π stacking, while the piperazine linker offers conformational flexibility, allowing the molecule to adopt bioactive conformations . Researchers can utilize this compound in high-throughput screening assays, target identification studies, and as a building block for synthesizing more complex chemical entities. It is supplied for non-human research applications only and is strictly not intended for diagnostic, therapeutic, or any veterinary use. Key Chemical Identifiers: • CAS Number: 1904085-75-1 • Molecular Formula: C20H21N5O2S • Molecular Weight: 395.48 g/mol • IUPAC Name: 1,3-benzothiazol-6-yl-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]methanone

Properties

IUPAC Name

1,3-benzothiazol-6-yl-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2S/c26-19(14-4-5-16-18(11-14)28-13-21-16)23-7-9-24(10-8-23)20(27)17-12-15-3-1-2-6-25(15)22-17/h4-5,11-13H,1-3,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUWBFENHGZFZGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)C4=CC5=C(C=C4)N=CS5)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antitubercular Activity

Recent studies have highlighted the potential of compounds related to pyrazolo[1,5-a]pyridine derivatives in combating tuberculosis. A series of substituted derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis. Among these, several compounds demonstrated significant inhibitory effects with IC50 values ranging from 1.35 to 2.18 μM. The most active derivatives also exhibited low cytotoxicity towards human embryonic kidney cells, indicating their potential as safe therapeutic agents for tuberculosis treatment .

Anticancer Properties

The pyrazolo[1,5-a]pyridine scaffold is recognized for its anticancer properties. Studies have shown that derivatives of this scaffold can inhibit various cancer cell lines by targeting specific enzymes and pathways involved in tumor growth. The structural modifications in the benzothiazole and piperazine components are crucial for enhancing the selectivity and potency of these compounds against cancer cells .

Central Nervous System Effects

Compounds with a similar structure have been investigated for their effects on the central nervous system (CNS). They have shown promise as potential anxiolytics and antidepressants by modulating neurotransmitter systems. This application is particularly relevant given the increasing demand for novel CNS-active agents with fewer side effects compared to existing medications .

Case Study 1: Synthesis and Evaluation of Antitubercular Agents

In a study focused on synthesizing new antitubercular agents based on the pyrazolo[1,5-a]pyridine framework, researchers developed several derivatives that exhibited potent activity against Mycobacterium tuberculosis. The study involved detailed structure-activity relationship (SAR) analyses to optimize the efficacy and safety profiles of these compounds .

Case Study 2: Anticancer Screening

Another investigation evaluated a series of pyrazolo[1,5-a]pyridine derivatives for their anticancer properties. The results indicated that modifications at specific positions on the benzothiazole ring significantly impacted the compounds' ability to inhibit cancer cell proliferation. This highlights the importance of chemical diversity in enhancing therapeutic efficacy .

Mechanism of Action

The mechanism of action of 6-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine-1-carbonyl)-1,3-benzothiazole involves its interaction with specific molecular targets. The compound has been shown to inhibit certain enzymes and receptors, leading to the disruption of key cellular processes. For example, it can inhibit the activity of enzymes involved in DNA replication, leading to the suppression of cancer cell growth . Additionally, it can modulate the activity of receptors involved in inflammatory responses, making it a potential anti-inflammatory agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

A systematic comparison with structurally related compounds reveals key differences in bioactivity, solubility, and target affinity:

Compound Name Core Structure Substituents/Modifications Bioactivity (Key Findings) Reference
Target Compound Benzothiazole + Pyrazolopyridine Piperazine-1-carbonyl linker Not explicitly reported
1-(4-{Pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine-1-carbonyl)imidazolidin-2-one Imidazolidin-2-one Replaces benzothiazole with imidazolidinone Antifungal activity (Candida spp. IC₅₀: 12 μM)
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide Thienopyrimidine + Benzothiophene Thienopyrimidine core, sulfanyl linkage p38 MAPK inhibition (IC₅₀: 29.37 μM)
5-(4-Nitrobenzyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-2,5-dicarboxylate Pyrazolo[1,5-a]pyrazine Nitrobenzyl and ester groups Antitumor activity (HepG2 IC₅₀: 8.5 μM)
6-(Prop-2-en-1-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione Pyrazolo[1,5-a]pyrimidine Prop-2-enyl substituent, dione functionality Antibacterial (E. coli MIC: 16 μg/mL)

Key Comparative Insights

Thienopyrimidine derivatives (e.g., compound in ) exhibit stronger kinase inhibition (p38 MAPK IC₅₀: 29.37 μM) due to their planar thiophene systems, suggesting the target compound’s pyrazolopyridine may offer a balance between rigidity and solubility .

Linker and Substituent Effects :

  • Piperazine linkers (as in the target compound) improve aqueous solubility compared to alkyl or sulfanyl chains (e.g., ), critical for bioavailability .
  • Nitrobenzyl and ester groups () enhance antitumor activity but may reduce metabolic stability, whereas the target compound’s unmodified benzothiazole could offer better pharmacokinetics .

Biological Activity Trends: Pyrazolo[1,5-a]pyrimidine diones () show potent antibacterial effects, implying that the target compound’s pyrazolopyridine core could be optimized for antimicrobial applications . Imidazolidinone analogs () demonstrate antifungal activity, suggesting that substituting the benzothiazole group might diversify the target compound’s therapeutic profile .

Biological Activity

The compound 6-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine-1-carbonyl)-1,3-benzothiazole represents a novel class of heterocyclic compounds with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Structural Overview

This compound combines elements from multiple heterocyclic systems:

  • Pyrazolo[1,5-a]pyridine : Known for its diverse biological activities.
  • Piperazine : Often used in drug design due to its ability to enhance solubility and bioavailability.
  • Benzothiazole : Exhibits antimicrobial and anticancer properties.

The precise mechanism of action for this compound is still under investigation. However, preliminary studies suggest that it may interact with various biological targets:

  • Enzyme Inhibition : Similar compounds have shown potential as enzyme inhibitors in cancer and infectious disease pathways.
  • Receptor Modulation : The structural components may allow for interaction with neurotransmitter receptors or other signaling pathways.

Antimicrobial Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyridine exhibit significant antimicrobial properties. For instance, compounds related to this structure have been tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting growth at low concentrations (IC50 values) .

Anticancer Properties

Several studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyridine derivatives. For example:

  • A study reported a series of compounds with IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis, indicating strong antitubercular activity .
  • Another investigation into similar structures revealed significant cytotoxic effects on cancer cell lines without notable toxicity to normal cells .

Case Study 1: Antitubercular Activity

A recent study synthesized several derivatives based on the pyrazolo[1,5-a]pyridine framework. Among these, one derivative demonstrated an IC90 of 40.32 μM against Mycobacterium tuberculosis H37Ra while maintaining low cytotoxicity on HEK-293 cells . This suggests a favorable therapeutic index for further development.

Case Study 2: Antimicrobial Screening

In another investigation focused on the antimicrobial properties of benzothiazole derivatives, compounds similar to the target structure showed effective inhibition against Bacillus subtilis and Escherichia coli, reinforcing the potential for developing new antibiotics .

Table 1: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50/IC90 (μM)Reference
AntitubercularMycobacterium tuberculosis H37Ra2.18 (IC50)
AntimicrobialE. coliVaries
CytotoxicityHEK-293 Cells>100

Q & A

Basic: What synthetic strategies are employed to construct the pyrazolo[1,5-a]pyridine core in this compound?

The pyrazolo[1,5-a]pyridine scaffold is typically synthesized via cyclocondensation of 5-aminopyrazole derivatives with enamines or β-diketones. For instance, hydrazine hydrate reacts with enamines under reflux conditions to yield cyanopyrazoles or aminopyrazoles, depending on solvent and temperature . Advanced methods involve coupling 5-aminopyrazole with sodium nitromalonaldehyde, followed by nitro group reduction to form 6-aminopyrazolo[1,5-a]pyrimidines . Key steps include refluxing in ethanol or methanol (6–8 hours) and purification via crystallization .

Basic: How is the 1,3-benzothiazole moiety incorporated into the target compound?

The 1,3-benzothiazole unit is introduced through condensation reactions. For example, 2-hydrazino-1,3-benzothiazole reacts with dicarbonyl compounds (e.g., benzylideneacetone) in ethanol under reflux to form hydrazone intermediates. Subsequent cyclization yields 2-(4,5-dihydro-1H-pyrazol-1-yl)-1,3-benzothiazole derivatives . Solvent choice (e.g., ethanol vs. methanol) impacts yield and purity, with ethanol often preferred for higher crystallinity .

Advanced: What methodologies optimize the piperazine-carbonyl linkage in this structure?

The piperazine-carbonyl bridge is synthesized via coupling reactions using activating agents like POCl₃ or carbodiimides. For example, 4H-pyrazolo[1,5-a]pyridine-2-carbonyl chloride reacts with piperazine in anhydrous THF, followed by coupling to 1,3-benzothiazole-6-carbonyl chloride. Monitoring reaction progress via TLC and optimizing stoichiometry (1:1.2 molar ratio) minimizes side products . Post-synthesis, column chromatography (silica gel, CH₂Cl₂/MeOH 9:1) isolates the pure product .

Advanced: How should researchers address contradictions in solvent efficacy for hydrazine-mediated reactions?

Evidence shows discrepancies in solvent selection: ethanol maximizes yield in hydrazine reactions for pyrazolo[1,5-a]pyrimidines , while methanol is preferred for pyrazolo[3,4-b]pyrazines . To resolve this, systematic screening (e.g., ethanol, methanol, isopropanol) under controlled conditions (reflux temperature, reaction time) is recommended. For example, ethanol at 78°C for 6 hours achieved 67–70% yield in thiadiazolo-pyrimidine synthesis .

Basic: What spectroscopic techniques validate the compound’s structure?

Routine characterization includes:

  • IR spectroscopy : Confirms carbonyl (1650–1700 cm⁻¹) and amine (3200–3400 cm⁻¹) groups .
  • ¹H/¹³C NMR : Identifies aromatic protons (δ 6.5–8.5 ppm) and piperazine CH₂ signals (δ 2.5–3.5 ppm) .
  • Mass spectrometry (MS) : Matches molecular ion peaks with calculated values (e.g., [M+H]⁺ = 254.1042) .
  • Elemental analysis : Validates C, H, N content (e.g., C: 62.77%, N: 24.40%) .

Advanced: How is biological activity assessed for derivatives of this compound?

In vitro assays evaluate antimicrobial or enzyme-modulating effects. For example:

  • Antimicrobial activity : Compounds are tested against bacterial (e.g., E. coli, S. aureus) and fungal strains (e.g., C. albicans) using agar diffusion. Streptomycin and clotrimazole serve as positive controls .
  • Enzyme inhibition : AST/ALT enzyme activity in human serum is measured spectrophotometrically. Derivatives showing >50% inhibition at 10 µM warrant further study .

Advanced: What strategies improve regioselectivity in pyrazolo[1,5-a]pyridine functionalization?

Regioselective functionalization at position 7 is achieved using directed ortho-metalation. For example, lithiation of 7-bromo-pyrazolo[1,5-a]pyridine with LDA at −78°C, followed by quenching with electrophiles (e.g., CO₂), yields 7-carboxylic acid derivatives . Computational modeling (DFT) aids in predicting reactive sites and optimizing substituent effects .

Advanced: How do researchers analyze stability under physiological conditions?

Stability is assessed via:

  • pH-dependent degradation : Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours, followed by HPLC analysis .
  • Thermal stability : TGA/DSC reveals decomposition temperatures (>200°C indicates robustness) .
  • Light sensitivity : Exposure to UV-Vis light (254 nm) for 48 hours monitors photodegradation .

Basic: What purification techniques are optimal for this compound?

Crystallization (ethanol/water) and column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) are standard. For polar intermediates, reverse-phase HPLC (C18 column, acetonitrile/water) achieves >95% purity .

Advanced: How are computational methods applied to study structure-activity relationships (SAR)?

DFT calculations predict electronic properties (HOMO/LUMO energies) and docking simulations (AutoDock Vina) map interactions with biological targets (e.g., kinase ATP-binding sites). For example, pyrazolo[4,3-c]pyridin-4(5H)-ones show high affinity for VEGFR2 due to hydrogen-bonding with Asp1046 and Phe1047 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.